![molecular formula C35H38N2O10 B12211364 4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12211364.png)
4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
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Overview
Description
4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound featuring multiple functional groups, including hydroxy, trimethoxyphenyl, and oxobutanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trimethoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions.
Attachment of the hydroxy group: This can be done via hydroxylation reactions.
Formation of the oxobutanoic acid moiety: This step may involve acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxobutanoic acid moiety can be reduced to form alcohols.
Substitution: The trimethoxyphenyl groups can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs targeting various diseases.
Biological Research: It can be used to study the interactions of complex organic molecules with biological systems.
Pharmacology: It may exhibit pharmacological activities such as anti-cancer, anti-inflammatory, or antimicrobial effects.
Industrial Applications: It can be used in the synthesis of other complex organic compounds or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Inhibition of enzymes: It may inhibit enzymes involved in disease pathways.
Interaction with receptors: It may bind to specific receptors, modulating their activity.
Disruption of cellular processes: It may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-ox
Biological Activity
The compound 4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of the compound is characterized by a dibenzo diazepine core with multiple methoxy substitutions. This structural complexity is believed to contribute to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the areas of anticancer and anti-inflammatory effects. The following sections delve into specific activities and findings.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways. For instance, it disrupts microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in human cancer cell lines such as HeLa and HT-1080 .
- Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Prostate Cancer Treatment : A study focused on the efficacy of this compound in treating androgen-dependent and androgen-refractory prostate cancer demonstrated promising results in reducing tumor growth .
- Microtubule Destabilization : Research indicated that the compound acts as a microtubule destabilizing agent, which is a critical mechanism for many anticancer drugs .
Data Tables
Activity Type | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Anticancer | LNCaP | 6.1 | Apoptosis via microtubule disruption |
Anticancer | PC-3 | 8.0 | Cell cycle arrest |
Anti-inflammatory | Not specified | N/A | Modulation of inflammatory pathways |
Properties
Molecular Formula |
C35H38N2O10 |
---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
4-oxo-4-[7-oxo-6,9-bis(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]butanoic acid |
InChI |
InChI=1S/C35H38N2O10/c1-42-26-15-20(16-27(43-2)34(26)46-5)19-13-23-32(25(38)14-19)33(21-17-28(44-3)35(47-6)29(18-21)45-4)37(30(39)11-12-31(40)41)24-10-8-7-9-22(24)36-23/h7-10,15-19,33,36H,11-14H2,1-6H3,(H,40,41) |
InChI Key |
DYSNWONBHAEJMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C2 |
Origin of Product |
United States |
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